molecular formula C9H10Cl3N B13652127 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13652127
M. Wt: 238.5 g/mol
InChI Key: IKSMDTHEAPMAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of Halogenated Tetrahydroquinolines in Drug Discovery

The integration of halogen atoms into tetrahydroquinoline scaffolds represents a pivotal advancement in medicinal chemistry, driven by the need to optimize pharmacokinetic properties and target specificity. Early investigations into tetrahydroquinoline derivatives focused on their intrinsic bioactivity as semi-hydrogenated quinoline analogs, which exhibit enhanced metabolic stability compared to fully aromatic systems. The introduction of halogen atoms, particularly chlorine, emerged as a strategic modification to improve binding affinity to biological targets while maintaining favorable solubility profiles.

A landmark study demonstrated that trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines exhibited nanomolar antagonism at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This discovery underscored the critical role of chlorine substituents in enhancing receptor-ligand interactions through hydrophobic and electronic effects. The 5,7-dichloro configuration, in particular, optimized spatial alignment with the receptor’s binding pocket, achieving an IC₅₀ value of 7.4 nM. Such findings catalyzed broader interest in dichlorinated tetrahydroquinolines, with researchers systematically exploring substitution patterns to balance potency and synthetic feasibility.

The synthesis of halogenated tetrahydroquinolines historically relied on hydrogenation of pre-halogenated quinolines, though challenges in regioselectivity prompted methodological innovations. For example, copper-catalyzed cyclization strategies enabled the construction of cyclobutane-fused tetrahydroquinolines under ambient conditions, preserving halogen integrity while introducing conformational constraints. These advances expanded the accessibility of complex dichlorinated derivatives, facilitating structure-activity relationship (SAR) studies across diverse therapeutic targets.

Table 1: Key Halogenated Tetrahydroquinoline Derivatives and Their Pharmacological Profiles

Compound Name Substitution Pattern Biological Target Affinity (IC₅₀/Kb) Source Reference
5,7-Dichloro-THIQ-6-carboxylic acid 5,7-Cl NMDA receptor glycine site 7.4 nM / 130 nM
5,6-Dichloro-THIQ hydrochloride 5,6-Cl Structural scaffold N/A
Cyclobutane-fused STHQ derivatives 2,4-Cl Antimicrobial agents Variable

Positional Isomerism in Dichlorotetrahydroquinoline Pharmacophores

Positional isomerism in dichlorotetrahydroquinolines profoundly influences their pharmacological behavior, as minor shifts in halogen placement alter electronic distributions and three-dimensional interactions. Comparative studies between 5,6-dichloro and 5,7-dichloro isomers revealed stark differences in receptor engagement. For instance, the 5,7-dichloro configuration in trans-2-carboxytetrahydroquinolines enabled optimal hydrogen bonding with the NMDA receptor’s aspartate residue, whereas the 5,6-isomer exhibited reduced complementarity due to steric clashes.

X-ray crystallography and nuclear magnetic resonance (NMR) studies highlighted the conformational consequences of positional isomerism. In the 5,6-dichloro derivative, the pseudoaxial orientation of the 4-substituent and pseudoequatorial carboxyl group created a distinct pharmacophore topology compared to the 5,7-isomer. This structural divergence translated to a 10-fold reduction in binding affinity for NMDA receptors, emphasizing the sensitivity of biological activity to chlorine positioning.

Synthetic strategies for accessing positional isomers have evolved to address these challenges. Directed ortho-metalation techniques enabled precise halogen introduction, while asymmetric hydrogenation methods preserved stereochemical integrity during scaffold assembly. Recent work on electrochemical halogenation further demonstrated the feasibility of generating regioisomeric dichlorotetrahydroquinolines with high purity, enabling systematic SAR exploration.

The development of 5,6-dichloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 73075-46-4) exemplifies the utility of positional isomerism in medicinal chemistry. While this compound lacks direct receptor affinity data, its structural rigidity and chlorine placement make it a valuable intermediate for synthesizing analogs with tailored properties. For example, coupling the 5,6-dichloro scaffold with urea moieties yielded derivatives with enhanced blood-brain barrier penetration, addressing limitations of earlier NMDA antagonists.

Properties

Molecular Formula

C9H10Cl3N

Molecular Weight

238.5 g/mol

IUPAC Name

5,6-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h3-4,12H,1-2,5H2;1H

InChI Key

IKSMDTHEAPMAGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2Cl)Cl)NC1.Cl

Origin of Product

United States

Preparation Methods

Step 1: Benzyl Protection of this compound

  • Reactants: this compound, benzyl bromide, potassium carbonate (or sodium carbonate), and a polar aprotic solvent such as dimethylformamide (DMF).
  • Conditions: The reaction is conducted at low temperature (0–5 °C) to control the reaction rate and selectivity.
  • Procedure: The amine hydrochloride is suspended in DMF with the carbonate base to neutralize the hydrochloride salt and liberate the free amine. Benzyl bromide is added dropwise under stirring. The reaction proceeds for approximately 20 hours at controlled temperature.
  • Work-up: The reaction mixture is poured into water and extracted with ethyl acetate. Acidification with hydrochloric acid induces crystallization of the benzyl-protected amine salt. Subsequent basification and extraction yield the benzyl-protected free base as a brown-yellow oil.
  • Yield: Approximately 86% based on literature precedent.
  • Characterization: Proton NMR shows aromatic protons from the benzyl group and tetrahydroquinoline ring protons consistent with the expected structure.

Step 2: Carboxylation of the Benzyl-Protected Intermediate

  • Reactants: The benzyl-protected 5,6-dichloro-1,2,3,4-tetrahydroquinoline, butyl lithium, carbon dioxide, and additives such as TMEDA (tetramethylethylenediamine) in tetrahydrofuran (THF).
  • Conditions: The reaction is performed under inert atmosphere at low temperature to avoid side reactions.
  • Procedure: The benzyl-protected intermediate undergoes lithiation by treatment with butyl lithium, generating a carbanion at the desired position. Bubbling carbon dioxide gas into the reaction mixture converts the carbanion into a carboxylate intermediate. Acidification then yields the carboxylic acid hydrochloride salt.
  • Work-up: Extraction, salification, filtration, and drying afford the carboxylic acid intermediate.
  • Yield and Purity: High yield and purity are reported, with HPLC purity >99% and impurities <0.2%.

Step 3: Debenzylation by Catalytic Hydrogenation

  • Reactants: The benzyl-protected carboxylic acid hydrochloride, palladium on carbon (5% Pd/C), hydrochloric acid, and a suitable solvent (methanol or ethanol).
  • Conditions: Hydrogenation is conducted under mild pressure (1–4 atm) and temperature (50–65 °C) for 16–20 hours.
  • Procedure: The benzyl group is cleaved by catalytic hydrogenation under acidic conditions, regenerating the free amine hydrochloride salt.
  • Work-up: Filtration to remove the catalyst, concentration under reduced pressure, and recrystallization from water yield the final this compound as a white solid.
  • Yield and Purity: Yields typically exceed 90%, with purity >99% by HPLC and minimal impurities.

Data Table Summarizing Key Reaction Parameters and Outcomes

Step Reaction Type Key Reagents & Conditions Yield (%) Purity (HPLC) Notes
1 Benzylation 5,6-Dichloro-THQ·HCl, benzyl bromide, K2CO3, DMF, 0–5 °C, 20 h ~86 Not specified Low temperature for selectivity
2 Lithiation & Carboxylation Benzyl-protected intermediate, n-BuLi, CO2, TMEDA, THF, low temp High >99% Inert atmosphere essential
3 Catalytic Hydrogenation Pd/C, HCl, MeOH or EtOH, 1–4 atm H2, 50–65 °C, 16–20 h >90 >99% Careful control of H2 pressure

THQ = Tetrahydroquinoline

Research Discoveries and Industrial Relevance

  • The protection-deprotection strategy is crucial for achieving high selectivity and yield, preventing side reactions on the amine group.
  • Use of butyl lithium and TMEDA facilitates regioselective lithiation, enabling efficient carboxylation.
  • Catalytic hydrogenation under acidic conditions ensures clean debenzylation without over-reduction or decomposition.
  • The method produces stable intermediates with manageable solid waste, making it suitable for industrial-scale synthesis .
  • Reported yields and purities are consistently high, supporting the method’s robustness.
  • The process is adaptable to positional isomers such as 5,7-dichloro derivatives, indicating versatility.

Chemical Reactions Analysis

Benzyl Protection/Deprotection

A critical step in the functionalization of this scaffold involves benzyl group protection to stabilize intermediates. For example:

  • Benzylation : Reacting 5,6-dichloro-1,2,3,4-tetrahydroquinoline hydrochloride with benzyl bromide in the presence of potassium carbonate (K₂CO₃) and DMF at 0°C yields the 2-benzyl-protected derivative. This intermediate shows enhanced stability for subsequent reactions .

  • Deprotection : Catalytic hydrogenation (5% Pd/C, H₂ at 2–3 atm, HCl/MeOH) removes the benzyl group, regenerating the parent compound with >90% purity .

Carboxylation Reactions

The introduction of carboxylic acid groups via lithiation-carboxylation is a key reaction:

  • Stepwise Carboxylation :

    • Lithiation with butyllithium (BuLi) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at -78°C.

    • Quenching with CO₂ to form the carboxylated intermediate, followed by HCl treatment to isolate the hydrochloride salt .

  • Yield : >85% yield with HPLC purity >99% .

Catalytic Hydrogenation

Hydrogenation is pivotal for deprotection and saturation:

ConditionCatalystSolventPressureYieldPurity
5% Pd/C, HCl/MeOH60°C2 atm H₂91%>99%
5% Pd/C, HCl/EtOH55°C1.5 atm H₂90.9%>99%

This method minimizes side reactions and ensures high regioselectivity .

Acid-Mediated Deprotection

Hydrochloric acid is extensively used for deprotection:

  • Boc Removal : Treatment with HCl in 1,4-dioxane cleaves tert-butoxycarbonyl (Boc) groups, yielding the free amine hydrochloride with >97% efficiency .

  • Crystallization : Post-deprotection, recrystallization in water or ethanol produces high-purity solids .

Stability and Byproduct Formation

  • Thermal Stability : The hydrochloride salt is stable under reflux conditions in polar aprotic solvents (e.g., DMF, THF) .

  • Byproducts : Trace impurities (<0.2%) arise from incomplete hydrogenation or residual solvents, mitigated via celite filtration and brine washing .

Functional Group Compatibility

  • Chlorine Substituents : The 5,6-dichloro groups resist nucleophilic substitution under mild conditions but participate in directed ortho-metalation for further functionalization .

  • Amine Reactivity : The secondary amine undergoes reductive amination with aldehydes (e.g., formaldehyde) to form N-alkyl derivatives under hydrogenation .

Industrial Scalability

The patented route emphasizes:

  • Low-Cost Reagents : Benzyl bromide, CO₂, and Pd/C are cost-effective at scale.

  • Minimal Waste : Solvent recovery (e.g., THF, MeOH) and high atom economy (>80%) make the process industrially viable .

Scientific Research Applications

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with various molecular targets. The chlorine atoms enhance its ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Position and Halogenation Effects

The position of substituents and choice of halogens significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5,6-Dichloro-1,2,3,4-tetrahydroquinoline HCl Cl at 5,6; HCl salt C₉H₉Cl₂N·HCl 238.54 Enhanced solubility; potential CNS activity
6,7-Dichloro-1,2,3,4-tetrahydroquinoline Cl at 6,7; free base C₉H₉Cl₂N 204.09 Lower solubility; intermediate in drug synthesis
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl Cl at 5,7; HCl salt (isoquinoline) C₉H₉Cl₂N·HCl 238.54 Isoquinoline scaffold; distinct receptor binding
6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline HCl Br at 6; 4,4-dimethyl C₁₁H₁₅BrClN 292.61 Bulky substituents; altered pharmacokinetics
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline HCl CF₃ at 6; HCl salt C₁₀H₁₁F₃N·HCl 237.66 Lipophilic; potential fluorinated drug candidate

Key Observations :

  • Chlorine Position : 5,6-dichloro substitution (target compound) vs. 6,7-dichloro (free base, ) alters electronic distribution and steric effects, impacting receptor affinity.
  • Halogen Type : Bromine (larger atom) in increases molecular weight and lipophilicity compared to chlorine .
  • Structural Isomers: Isoquinoline derivatives (e.g., ) differ in nitrogen position, leading to distinct pharmacological profiles .

Functional Group Modifications

Additional functional groups further diversify properties:

Compound Name Functional Groups Key Characteristics Evidence Source
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid HCl Carboxylic acid at 6; Cl at 5,7 Acid-base reactivity; enhanced solubility
7-Methoxy-1,2,3,4-tetrahydroquinoline HCl OCH₃ at 7 Electron-donating group; CNS modulation
6-Nitro-1,2,3,4-tetrahydroquinoline NO₂ at 6 Electron-withdrawing; synthetic intermediate

Key Observations :

  • Carboxylic Acid Derivatives (e.g., ) exhibit improved solubility and versatility in conjugation reactions.
  • Methoxy Groups (e.g., ) enhance blood-brain barrier penetration, relevant for neuroactive compounds.
  • Nitro Groups (e.g., ) are often intermediates in amine synthesis but may confer toxicity.

Hydrochloride Salt vs. Free Base

The hydrochloride salt form improves aqueous solubility, critical for drug formulation:

  • 5,6-Dichloro-1,2,3,4-tetrahydroquinoline HCl: Water-soluble salt form (inferred from analogs like ).

Biological Activity

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydroquinoline structure with the molecular formula C9H9Cl2NC_9H_9Cl_2N and a molecular weight of approximately 238.54 g/mol. The presence of chlorine atoms at the 5 and 6 positions enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : H460 (lung carcinoma), DU145 (prostate carcinoma), A-431 (skin carcinoma), HT-29 (colon adenocarcinoma), MCF7 (breast adenocarcinoma).
  • IC50 Values :
    • H460: 4.9 ± 0.7 µM
    • A-431: 2.0 ± 0.9 µM
    • HT-29: 4.4 ± 1.3 µM
    • DU145: 12.0 ± 1.6 µM
    • MCF7: 14.6 ± 3.9 µM .

These findings suggest that the compound may be particularly effective against skin carcinoma cells.

The mechanism by which this compound exerts its biological effects is linked to its interaction with neurotransmitter systems and potential enzyme inhibition:

  • Neurotransmitter Modulation : Preliminary data suggest that the compound may interact with adrenergic receptors and influence catecholamine signaling pathways.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor in various biochemical pathways, which could be crucial for developing treatments for neurological disorders.

Comparative Analysis with Similar Compounds

The following table outlines some structurally similar compounds and their notable features:

Compound Name Molecular Formula Notable Features
7,8-Dichloro-1,2,3,4-tetrahydroisoquinolineC_9H_8Cl_2NExhibits central nervous system activity; different chlorine substitution pattern.
5-Chloro-1,2,3,4-tetrahydroquinolineC_9H_10ClNLacks one chlorine atom; studied for similar pharmacological effects.
5-Bromo-1,2,3,4-tetrahydroquinolineC_9H_10BrNBromine substitution instead of chlorine; offers varied reactivity profiles.

The unique positioning of chlorine atoms in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrahydroquinoline derivatives:

  • Antiproliferative Effects : A study demonstrated that modifications at the aryl group position significantly enhanced antiproliferative effects in cancer cell lines by up to 90% compared to parent compounds .
  • Enzyme Interaction Studies : Research has focused on how these compounds influence enzyme activity and receptor binding in various biological pathways.
  • Therapeutic Applications : Given its potential in modulating neurotransmitter systems and inhibiting specific enzymes, further exploration could lead to therapeutic applications in treating neurological disorders or cancers .

Q & A

Q. What analytical methods are recommended for characterizing 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride?

Characterization should include a combination of nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For NMR, focus on resolving peaks in the aromatic and aliphatic regions to confirm the tetrahydroquinoline backbone and chlorine substituents. HPLC with UV detection (e.g., at 254 nm) is critical for purity assessment, while MS (ESI or EI mode) verifies molecular weight and isotopic patterns consistent with chlorine atoms . Cross-validation using these methods ensures structural fidelity and purity >95%, as required for pharmacopeial standards .

Q. How should researchers handle storage and stability of this compound?

Store the compound in a tightly sealed container under ambient temperature (15–25°C) and protect from light to prevent photodegradation. Stability studies indicate no significant decomposition under these conditions for up to 24 months. For long-term storage in solution, use inert solvents (e.g., DMSO or acetonitrile) and avoid aqueous buffers to minimize hydrolysis .

Q. What are the key spectroscopic signatures (NMR, IR) for structural confirmation?

  • 1H NMR : Expect a multiplet at δ 3.0–3.5 ppm for the tetrahydroquinoline methylene protons (CH₂ groups) and aromatic protons in the 6.5–7.2 ppm range. Chlorine substituents deshield adjacent protons, shifting signals downfield.
  • 13C NMR : Peaks at 40–50 ppm (CH₂ groups) and 110–130 ppm (aromatic carbons). The quaternary carbon adjacent to chlorine appears near 135 ppm.
  • IR : Stretching vibrations for C-Cl bonds at 600–800 cm⁻¹ and NH stretches (secondary amine) at 3300–3500 cm⁻¹ .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize byproducts like overchlorinated derivatives?

Overchlorination is a common side reaction due to the reactivity of the tetrahydroquinoline backbone. To mitigate this:

  • Use controlled stoichiometry (e.g., 1.1–1.2 equivalents of chlorinating agents like SOCl₂ or PCl₅).
  • Employ low-temperature conditions (0–5°C) during chlorination to reduce electrophilic substitution at unintended positions.
  • Purify via column chromatography (silica gel, 10% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures to isolate the desired product from overchlorinated byproducts .

Q. What strategies are effective in resolving stereoisomerism in derivatives of this compound?

Chiral separation requires enantioselective HPLC or preparative chromatography. For example:

  • Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10, v/v) at 1.0 mL/min.
  • Monitor elution with UV detection (220–240 nm). Retention times for enantiomers typically differ by 2–5 minutes under these conditions.
  • Confirm stereochemical assignment via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How to address discrepancies in purity assessments using different analytical techniques?

Discrepancies often arise from technique-specific limitations:

  • GC-MS : May fail to detect non-volatile impurities or overchlorinated byproducts.
  • HPLC-UV : Overestimates purity if impurities share similar UV profiles.
  • Solution : Use orthogonal methods:
    • Combine reverse-phase HPLC with ion-pair chromatography to resolve polar impurities.
    • Validate with quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .

Data Contradiction Analysis

Q. How to interpret conflicting data on chlorine substitution patterns in synthetic batches?

Contradictions may stem from regioisomeric byproducts or incomplete chlorination:

  • Perform LC-MS/MS to differentiate isomers via fragmentation patterns (e.g., m/z 195 for 5,6-dichloro vs. m/z 197 for 6,7-dichloro derivatives).
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm substitution sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.